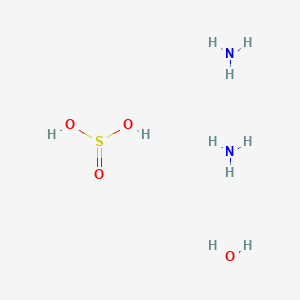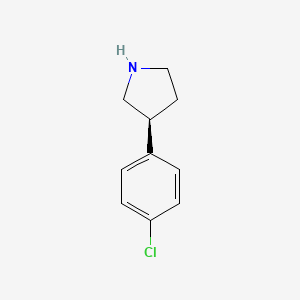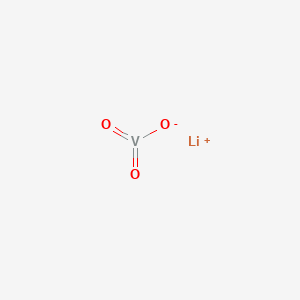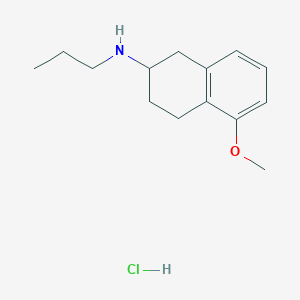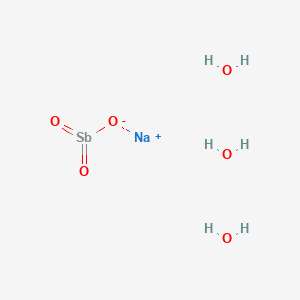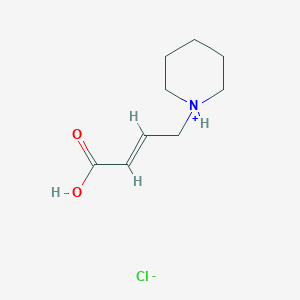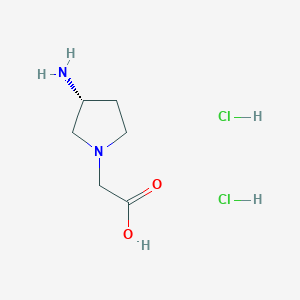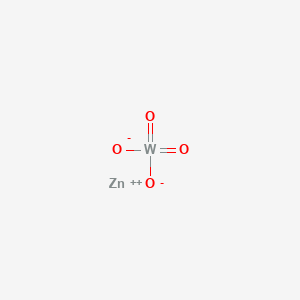
Zinc tungsten oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc tungsten oxide (ZnWO4) is a one-dimensional nanorod that can be anchored to two-dimensional graphitic carbon nitride nanosheets . It is used as a pharmaceutical intermediate . The unique properties of ZnWO4, such as its high chemical stability, broad range of radiation absorption, and high photostability, make it a multifunctional material .
Synthesis Analysis
ZnWO4 can be prepared by a simple hydrothermal procedure . In one study, ZnWO4 was successfully synthesized using an advanced controlled chemical spray pyrolysis deposition technique . This involved using tungstic acid and zinc chloride solutions sprayed separately onto a heated silicone substrate at 600°C, followed by annealing treatment for one hour at 500°C .Molecular Structure Analysis
The atomic structure of tungsten oxide nanoparticles changes drastically when the particles are smaller than 5 nm, where the particles become amorphous . The incorporation of tungsten in the oxide layer led to a power conversion efficiency (PCE) increase due to the enhanced electron transfer and reduced back-recombination .Chemical Reactions Analysis
ZnWO4 shows promising properties for the degradation of tetracycline (TC) under solar-light irradiation . It also has potential for photoelectrochemical (PEC) water oxidation . The reaction of zinc oxide with the oxide of tungsten produces a salt – tungstate of zinc .Physical And Chemical Properties Analysis
ZnWO4 exhibits high chemical stability, a broad range of radiation absorption, and high photostability . It is a semiconductor categorized under the II–IV category, known for its broad and direct gap of 3.37 eV at room temperature, as well as its notable exciton binding energy of 60 meV .Scientific Research Applications
Electrochromic and Energy Storage Applications : Tungsten trioxide/zinc oxide (WO3/ZnO) nanocomposites, formed on flexible substrates, exhibit enhanced electrochromic and capacitive performance. This includes a wider optical contrast and greater coloration efficiency, making them suitable for smart energy storage devices (Bi et al., 2017).
Photocatalysis in Wastewater Treatment : Tungsten/silver-doped zinc oxide (ZnO/W/Ag) composite has shown high efficiency in dye removal from textile wastewater, making it a promising photocatalyst for environmental applications (Vafaee et al., 2017).
Gas Sensing Abilities : Tungsten-doped zinc oxide films have demonstrated good ammonia sensing behavior, especially at low concentrations. This indicates potential applications in gas sensing technologies (Ravichandran et al., 2020).
Optoelectronic Applications : Research has highlighted the potential of tungsten oxide in various optoelectronic applications, including photocatalysis, photothermal therapy, and surface-enhanced Raman spectroscopy (SERS) (Cong et al., 2016).
Enhanced Thermoelectric Properties : The addition of zinc oxide to tungsten trioxide (WO3) ceramics has been found to significantly raise the electrical conductivity and enhance the power factor, suggesting applications in thermoelectric devices (Wang et al., 2012).
Energy Storage Applications : Recent progress in the development of tungsten oxide-based electrodes for energy storage applications, primarily supercapacitors (SCs) and batteries, has been noted. Tungsten trioxide (WO3) and its composites are of particular interest due to their charge transport features and physico-chemical properties (Shinde & Jun, 2020).
Transparent Conducting Films : Tungsten-doped zinc oxide (ZnO:W) films, developed by direct current magnetron sputtering, have shown low resistivity and high transmittance, making them suitable for applications like electrical contacts in solar cells (Huafu et al., 2011).
Lubricant Additives : The inclusion of tungsten disulfide and zinc oxide in lubricants has been reviewed for its potential to enhance tribological and thermal properties, indicating a role in improving the performance of base oils or fluids (Singh et al., 2021).
Mechanism of Action
The photocatalytic performance of a ZnWO4 nanocomposite shows promising properties for the degradation of tetracycline (TC). The detailed PEC investigations notify the ZnWO4 nanocomposite has lesser charge-transfer resistance, high response of photocurrent with good stability . At the genomic level, reactive oxygen species (ROS) can cause damage to the DNA structure, which activates the mechanisms for repairing DNA damage .
Safety and Hazards
properties
IUPAC Name |
zinc;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.W.Zn/q;;2*-1;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSXSLGFYGBEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4WZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc tungsten oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

